2-Methoxy-5-methyl-1,3,2lambda~5~-oxathiaphospholan-2-one
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Overview
Description
2-Methoxy-5-methyl-1,3,2lambda~5~-oxathiaphospholan-2-one is an organophosphorus compound that features a unique oxathiaphospholane ring structure
Preparation Methods
The synthesis of 2-Methoxy-5-methyl-1,3,2lambda~5~-oxathiaphospholan-2-one typically involves the reaction of a suitable phosphorochloridate with a thiol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Methoxy-5-methyl-1,3,2lambda~5~-oxathiaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine oxide using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Methoxy-5-methyl-1,3,2lambda~5~-oxathiaphospholan-2-one has several scientific research applications:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-1,3,2lambda~5~-oxathiaphospholan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Methoxy-5-methyl-1,3,2lambda~5~-oxathiaphospholan-2-one can be compared with other similar compounds, such as:
2-Methoxy-5-methyl-1,3-benzenediamine: This compound has a similar methoxy and methyl substitution pattern but lacks the oxathiaphospholane ring.
2-Methoxy-5-methylphenol: Another related compound with similar functional groups but different overall structure and reactivity.
2-Methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline: This compound features a similar methoxy and methyl substitution but has a different core structure and applications .
Properties
CAS No. |
61959-99-7 |
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Molecular Formula |
C4H9O3PS |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-methoxy-5-methyl-1,3,2λ5-oxathiaphospholane 2-oxide |
InChI |
InChI=1S/C4H9O3PS/c1-4-3-9-8(5,6-2)7-4/h4H,3H2,1-2H3 |
InChI Key |
YBKSYLNGNSMXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSP(=O)(O1)OC |
Origin of Product |
United States |
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